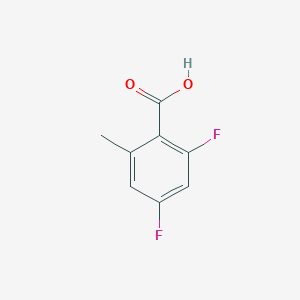

2,4-Difluoro-6-methylbenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-difluoro-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTYNBHCMLRZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 2,4 Difluoro 6 Methylbenzoic Acid and Its Precursors

Regioselective Fluorination Strategies for Benzoic Acid Skeletons

The introduction of fluorine atoms onto an aromatic ring can fundamentally alter a molecule's physical, chemical, and biological properties. For a polysubstituted target like 2,4-Difluoro-6-methylbenzoic acid, achieving the correct fluorination pattern is a significant challenge, requiring precise control over regioselectivity.

The formation of a carbon-fluorine bond on an aromatic ring is typically achieved through two primary mechanistic routes: electrophilic fluorination and nucleophilic aromatic substitution (SNAr).

Electrophilic Fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+"). wikipedia.org These reagents, often containing a nitrogen-fluorine bond, are particularly effective for fluorinating electron-rich aromatic rings. wikipedia.orgalfa-chemistry.com The choice of reagent is critical for managing reactivity and safety. wikipedia.org Common N-F reagents include Selectfluor® (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI), and N-Fluoropyridinium salts. alfa-chemistry.comalfa-chemistry.com These reagents are generally stable, selective, and have replaced more hazardous historical options like elemental fluorine. wikipedia.org The reaction proceeds via attack of the nucleophilic aromatic ring on the electrophilic fluorine source, typically forming a Wheland-type intermediate before rearomatization. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway, where a fluoride (B91410) ion (F-) displaces a suitable leaving group (e.g., -Cl, -NO₂) on an electron-deficient aromatic ring. alfa-chemistry.comnumberanalytics.com The aromatic substrate must be "activated" by the presence of strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the leaving group. alfa-chemistry.com While cost-effective fluoride sources like potassium fluoride (KF) and cesium fluoride (CsF) are available, their application can be limited by the basicity of the fluoride ion. alfa-chemistry.comresearchgate.net

| Pathway | Reagent Class | Common Examples | Key Characteristics |

|---|---|---|---|

| Electrophilic | N-F Reagents | Selectfluor®, NFSI, N-Fluoropyridinium salts | Highly selective and stable; suitable for electron-rich aromatics. wikipedia.orgalfa-chemistry.com |

| Nucleophilic | Inorganic Fluorides | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Cost-effective but require activated, electron-deficient substrates. alfa-chemistry.com |

Achieving regioselective fluorination, particularly at the ortho position of an existing substituent, often requires the use of a directing group. The carboxylic acid or a related functional group can serve this purpose in transition-metal-catalyzed C-H activation reactions. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for this transformation. acs.org

For instance, studies have shown the direct, Pd-catalyzed ortho-C-H fluorination of benzaldehydes using transient directing groups like orthanilic acids. acs.org In these systems, the aldehyde transiently forms an imine with the directing group, which then coordinates to the palladium catalyst, positioning it to selectively activate a C-H bond at the ortho position. Subsequent reaction with an electrophilic fluorine source, such as 1-fluoro-2,4,6-trimethylpyridinium (B8561614) salts, installs the fluorine atom. acs.org The directing group is then cleaved, regenerating the aldehyde. A similar strategy could be envisioned starting from a methyl-substituted benzoic acid derivative.

| Methodology | Catalyst | Directing Group (Example) | Fluorine Source (Example) | Key Feature |

|---|---|---|---|---|

| Transient Directing Group Strategy | Palladium (Pd) | Orthanilic Acid | N-Fluoropyridinium salts | Enables selective C-H activation and fluorination at the ortho position. acs.orgprinceton.edu |

Methyl Group Incorporation and Functionalization

The introduction of the methyl group at the C6 position, flanked by two fluorine atoms, requires methods that can overcome the steric hindrance and electronic deactivation imposed by the adjacent substituents.

Similar to directed fluorination, directed C-H methylation utilizes a functional group on the substrate to guide a metal catalyst to a specific C-H bond. The carboxylic acid moiety is an excellent directing group for ortho-C-H functionalization. nih.gov An iridium-catalyzed method has been developed for the ortho-C-H methylation of benzoic acids. This approach is notable for its use of commercially available reagents and its tolerance of air and moisture, making it highly practical. nih.gov The reaction predictably functionalizes the C-H bond ortho to the carboxylic acid director, demonstrating high regioselectivity even in the presence of other potentially coordinating groups. nih.gov This strategy could be applied to a difluorobenzoic acid precursor to install the final methyl group.

| Methodology | Catalyst (Example) | Directing Group | Methyl Source | Key Feature |

|---|---|---|---|---|

| Iridium-Catalyzed C-H Methylation | [Ir(cod)Cl]₂ / dtbpy | Carboxylic Acid | MeBF₃K | Direct and highly regioselective methylation ortho to the acid group. nih.gov |

| Palladium-Catalyzed C-H Methylation | Pd(OAc)₂ | Orthanilic Acid (transient, on aldehyde) | Ag₂CO₃ / MeI (conceptual) | Applicable to ortho-functionalization of benzaldehyde (B42025) derivatives. acs.org |

While direct C-H methylation of the aromatic ring is a primary strategy, an alternative concept involves the functionalization of a pre-installed methyl group. This is less about introducing the methyl group and more about modifying it, which can be a key step in alternative synthetic routes. For instance, radical-mediated reactions can functionalize the benzylic C-H bonds of the methyl group.

Strategies for remote C(sp³)–H functionalization, often proceeding via a 1,5-hydrogen atom transfer (HAT) process, have gained prominence. researchgate.net These methods allow for the introduction of functional groups at positions distal to an initial functional group, though they are more commonly applied to longer alkyl chains. researchgate.netacademie-sciences.fr A more classical approach for a methyl group on a benzoic acid ester would be radical bromination using N-bromosuccinimide (NBS) and a radical initiator, which selectively forms a bromomethyl group that can be further transformed.

Carboxylic Acid Group Formation and Derivatization

The final installation of the carboxylic acid group is a critical step that can often be accomplished via the oxidation of a methyl group. A plausible precursor to the target molecule is 3,5-difluoro-toluene.

The oxidation of the methyl group of toluene (B28343) derivatives to a carboxylic acid is a fundamental and reliable transformation in organic synthesis. quora.com A common laboratory method involves refluxing the toluene derivative with a strong oxidizing agent like alkaline potassium permanganate (B83412) (KMnO₄). quora.com The initial product is the potassium salt of the benzoic acid, which precipitates the free carboxylic acid upon acidification. quora.comquora.com Industrially, this oxidation is often performed using air (O₂) as the oxidant in the presence of cobalt and manganese catalysts. quora.com

More modern techniques, such as the electrochemical carboxylation of α,α-difluorotoluene derivatives, offer an efficient method for carbon dioxide fixation to form α-fluorophenylacetic acids. thieme-connect.comuq.edu.auresearchgate.net While this specific example leads to a different acid structure, it highlights the power of electrochemistry in carboxylation reactions. researchgate.net

Oxidation Pathways for Methyl and Aldehyde Precursors to Carboxylic Acids

The conversion of a methyl or aldehyde group to a carboxylic acid is a fundamental transformation in organic synthesis. For this compound, this involves the oxidation of precursors such as 2,4-difluoro-6-methyltoluene or 2,4-difluoro-6-methylbenzaldehyde.

Oxidation of Aldehyde Precursors: The oxidation of an aldehyde to a carboxylic acid is a common and generally high-yielding reaction. Various oxidizing agents can be employed. A specific method for synthesizing 2,6-difluoro-4-methylbenzoic acid, an isomer of the target compound, involves the use of silver oxide (Ag₂O) and sodium hydroxide (B78521) in water. chemicalbook.com In this process, 2,6-difluoro-4-methylbenzaldehyde (B1357947) is added to the aqueous mixture, leading to an exothermic reaction that produces the corresponding benzoic acid in a 53% yield after acidification. chemicalbook.com Green chemistry approaches advocate for the use of milder and more environmentally benign oxidants. For instance, hydrogen peroxide can be used in the presence of a selenium catalyst in water to oxidize various aldehydes to carboxylic acids in good to excellent yields under mild conditions. mdpi.com This method highlights a sustainable pathway that could be adapted for the oxidation of 2,4-difluoro-6-methylbenzaldehyde.

Oxidation of Methyl Precursors: The direct oxidation of the methyl group in a precursor like 2,4-difluoro-6-methyltoluene is a more challenging transformation. Continuous synthesis methods using oxygen as a green and inexpensive reagent have been developed for producing substituted benzoic acids from toluene derivatives. scispace.com These processes often occur in the presence of a catalyst and an organic solvent in a continuous reaction apparatus, which improves safety and oxygen utilization compared to batch reactions. scispace.com

Table 1: Comparison of Oxidation Methods for Benzaldehyde Precursors

| Precursor | Oxidizing System | Solvent | Key Features | Yield | Source |

|---|---|---|---|---|---|

| 2,6-difluoro-4-methylbenzaldehyde | Silver oxide (Ag₂O) / NaOH | Water | Exothermic reaction; product precipitates upon acidification. | 53% | chemicalbook.com |

| Benzaldehyde (general) | H₂O₂ / Diphenyl Diselenide (catalyst) | Water | Green chemistry approach; mild conditions; recyclable catalyst and medium. | Quantitative | mdpi.com |

| Substituted Toluene (general) | Oxygen (O₂) / Catalyst | Organic Solvent | Continuous flow process; enhanced safety and oxygen utilization. | High | scispace.com |

Carbonylation Reactions in the Synthesis of Benzoic Acid Frameworks

Carbonylation reactions introduce a carbonyl group into an organic molecule and are a powerful tool for synthesizing carboxylic acids from aryl halides. Palladium-catalyzed carbonylation is a prominent method where an aryl halide, such as a bromo-substituted precursor like 2-bromo-1,3-difluoro-5-methylbenzene, reacts with carbon monoxide (CO) and a nucleophile to form a carboxylic acid derivative.

To avoid the direct use of toxic carbon monoxide gas, CO surrogates have been developed. 2,4,6-trichlorophenyl formate (B1220265) is one such crystalline CO surrogate that can be used in palladium-catalyzed carbonylations of (hetero)aryl bromides. researchgate.net This method allows the reaction to proceed under mild conditions, often at room temperature, and the resulting ester can be readily converted to the carboxylic acid. researchgate.net Another approach involves the palladium-catalyzed difluoroalkylative carbonylation of aryl olefins, which constructs fluorine-containing carbonylated compounds. nih.gov While this specific reaction builds a more complex structure, the underlying principle of palladium-mediated CO insertion is relevant to the synthesis of benzoic acid frameworks. nih.gov

Organometallic Reagent-Mediated Synthesis

Organometallic reagents, particularly organolithium and palladium complexes, are central to modern synthetic strategies for creating highly substituted aromatic compounds.

Lithiation Strategies for Aromatic Substitution

Directed ortho-metalation, specifically lithiation, is a powerful technique for regioselective functionalization of aromatic rings. In the context of synthesizing this compound, a suitable precursor would be 1,3-difluoro-5-methylbenzene. The fluorine atoms direct the lithiation to an adjacent position. Studies on the lithiation of fluorinated benzenes show that reagents like lithium diisopropylamide (LDA) can selectively deprotonate the ring. psu.edu For 1,3-difluorobenzene, lithiation occurs at the C-2 position, which is flanked by both fluorine atoms. psu.edu By analogy, lithiation of 1,3-difluoro-5-methylbenzene would be expected to occur at either the C-2 or C-6 position. Quenching the resulting aryllithium intermediate with carbon dioxide (CO₂) would then yield the desired this compound. This strategy provides a direct route to the carboxylic acid from a readily available precursor.

Palladium-Catalyzed Coupling Reactions for Benzoic Acid Synthesis

Palladium-catalyzed cross-coupling reactions offer a versatile method for forming carbon-carbon bonds. To synthesize benzoic acids, a common strategy is the palladium-catalyzed carbonylation of an aryl halide or triflate. Starting from a precursor such as 2-bromo-1,3-difluoro-5-methylbenzene, a palladium catalyst can facilitate the insertion of carbon monoxide, followed by trapping with water or an alcohol to yield the carboxylic acid or ester, respectively. researchgate.net

A more advanced method involves decarbonylative coupling. For instance, a palladium-catalyzed reaction can couple fluoroalkylcarboxylic acid-derived electrophiles with aryl organometallics, such as aryl boronate esters. nih.gov This process involves oxidative addition, carbonyl de-insertion, transmetalation, and reductive elimination steps. nih.gov While this specific example focuses on fluoroalkylation, the principles can be adapted for carboxylation, demonstrating the sophistication of palladium catalysis in constructing complex aromatic acids.

Table 2: Organometallic Routes to Substituted Benzoic Acids

| Methodology | Precursor Example | Key Reagents | Mechanism Highlights | Source |

|---|---|---|---|---|

| Lithiation-Carboxylation | 1,3-Difluorobenzene | LDA, CO₂ | Regioselective deprotonation directed by fluorine atoms. | psu.edu |

| Pd-Catalyzed Carbonylation | Aryl Bromide | Pd Catalyst, CO or CO Surrogate (e.g., 2,4,6-trichlorophenyl formate) | Avoids direct use of toxic CO gas; proceeds under mild conditions. | researchgate.net |

| Pd-Catalyzed Decarbonylative Coupling | Aryl Boronate Ester | Pd Catalyst, Fluoroalkylcarboxylic Acid-derived Electrophile | Involves oxidative addition, carbonyl de-insertion, transmetalation, and reductive elimination. | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and socially responsible. wjpmr.com Key aspects include the use of safer solvents, renewable feedstocks, and catalytic reagents. brazilianjournals.com.br

Solvent-Free and Reduced-Solvent Methodologies

A major focus of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions can lead to higher efficiency and easier product purification. One study demonstrates the synthesis of substituted benzoic acids from benzyl (B1604629) alcohols using a TBHP/Oxone catalyst system under solvent-free conditions, highlighting the potential for high conversion rates and yields without the need for a solvent. researchgate.net Another green approach involves performing reactions in water, which is a safe and non-toxic medium. The Schotten-Baumann method for benzoylation reactions, for example, can be conducted effectively in an aqueous environment at room temperature. brazilianjournals.com.br Furthermore, solvent-free synthesis of benzilic acid has been achieved by grinding the reactants together in a mortar and pestle, which significantly reduces waste and energy consumption compared to traditional refluxing methods. wjpmr.com These solvent-reduced and solvent-free strategies represent a significant advancement in the sustainable synthesis of fine chemicals like this compound.

Catalytic Systems for Enhanced Efficiency and Selectivity

The direct carboxylation of C-H bonds using carbon dioxide (CO₂) represents a highly atom-economical and environmentally benign approach to carboxylic acids. Research in this area has explored various transition metal catalysts to facilitate this transformation, particularly for challenging substrates like polyfluorinated arenes.

Palladium-Catalyzed Carboxylation:

Palladium complexes have shown promise in the direct carboxylation of non-activated C-H bonds. While direct catalytic carboxylation of 1,3-difluoro-5-methylbenzene to this compound is not extensively documented, studies on analogous electron-rich arenes provide valuable insights. For instance, a computationally designed Palladium(II) complex has been successfully employed for the carboxylation of 1,3-dimethoxybenzene. This reaction proceeds with high regioselectivity, favoring the position between the two activating methoxy (B1213986) groups.

This suggests a potential pathway for the carboxylation of 1,3-difluoro-5-methylbenzene, where the fluorine and methyl groups would direct the regioselectivity of the C-H activation and subsequent carboxylation. The fluorine atoms, being ortho-para directing yet deactivating, and the methyl group, being ortho-para directing and activating, would collectively influence the reaction's outcome.

Nickel-Catalyzed Systems:

Nickel catalysis has emerged as a powerful tool for carboxylation reactions, particularly for aryl halides and other derivatives. organic-chemistry.org Research by Fujihara, Tsuji, and colleagues has demonstrated the nickel-catalyzed carboxylation of various aryl chlorides under mild conditions, utilizing manganese powder as a reducing agent. organic-chemistry.org This methodology is tolerant of a range of functional groups, suggesting its potential applicability to precursors of this compound. organic-chemistry.org

Furthermore, nickel-catalyzed carboxylation of aryl fluorosulfates with CO₂ at room temperature has been developed, offering a route from phenols to carboxylic acids. acs.orgnih.gov This two-step sequence, involving the conversion of a phenol (B47542) to a fluorosulfate (B1228806) followed by nickel-catalyzed carboxylation, could be a viable, albeit indirect, strategy.

A notable advancement is the nickel-catalyzed electrochemical carboxylation of unactivated aryl halides with CO₂. nih.gov This method avoids the use of sacrificial metal reductants and proceeds under mild conditions, showcasing a more sustainable approach. nih.gov

The following table summarizes representative nickel-catalyzed carboxylation systems:

| Catalyst/Precatalyst | Ligand/Additive | Reductant | Substrate Type | Key Features |

| NiCl₂(PPh₃)₂ | Et₄NI | Mn powder | Aryl/Vinyl Chlorides | Proceeds at room temperature and 1 atm CO₂ pressure. organic-chemistry.org |

| (PAd₂-DalPhos)Ni(o-tol)Cl | DBU/NaOTf | - | Aryl (pseudo)halides | N-arylation of β-fluoroalkylamines, adaptable for carboxylation. |

| Ni(PPh₃)₂Cl₂ | - | Mn | Aryl Fluorosulfates | Room temperature carboxylation. acs.orgnih.gov |

| Nickel complex | DMAP | Electron | Aryl Halides | Electrochemical carboxylation, avoids sacrificial metal reductants. nih.gov |

Copper-Catalyzed Approaches:

Copper-catalyzed reactions are also pivotal in the synthesis of carboxylic acids. While direct C-H carboxylation of 1,3-difluoro-5-methylbenzene using copper catalysts is not well-established, copper-catalyzed defluorinative carboxylation of C-F bonds presents an intriguing possibility. chemrevlett.com This approach is challenging due to the high bond dissociation energy of C-F bonds but offers a direct route to functionalize fluorinated arenes. chemrevlett.com

Rhodium-Catalyzed Functionalization:

Rhodium catalysts are well-known for their ability to mediate C-H activation and functionalization. While direct carboxylation of 1,3-difluoro-5-methylbenzene with rhodium catalysts is not a common strategy, the principles of rhodium-catalyzed C-H functionalization could be applied to introduce a carboxyl or a precursor group.

The directing effects of substituents on the aromatic ring are crucial in determining the regioselectivity of such reactions. The interplay between the fluorine and methyl substituents on 1,3-difluoro-5-methylbenzene would be a key factor in guiding the rhodium catalyst to the desired C-H bond.

Iii. Mechanistic Investigations and Reactivity Studies of 2,4 Difluoro 6 Methylbenzoic Acid

Reaction Pathway Elucidation for Synthesis and Transformation

The synthesis and transformation of 2,4-Difluoro-6-methylbenzoic acid involve multi-step processes common in organic synthesis. While specific, detailed mechanistic studies exclusively for this compound are not extensively documented in publicly available literature, the pathways can be elucidated by understanding the fundamental mechanisms of the reactions involved. A plausible synthetic route could start from a substituted toluene (B28343) derivative, followed by fluorination and oxidation.

Identification of Key Intermediates and Transition States

The formation and reaction of this compound proceed through various reactive intermediates and transition states, characteristic of the reaction types employed.

Electrophilic Aromatic Substitution Intermediates : In reactions such as nitration or halogenation on a precursor ring, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. minia.edu.egmasterorganicchemistry.com This intermediate is formed when the aromatic π-system attacks an electrophile. youtube.com The formation of this complex is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The subsequent rapid deprotonation restores the aromatic system. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Intermediates : During reactions where a nucleophile displaces a group on the aromatic ring (particularly a fluorine atom), a negatively charged intermediate called a Meisenheimer complex is formed. libretexts.org This complex is resonance-stabilized, with the negative charge delocalized over the aromatic ring and often onto an electron-withdrawing group. youtube.com The stability of this intermediate is crucial for the reaction to proceed.

Transition States : Each step in a reaction pathway proceeds through a high-energy transition state. For instance, in the formation of the sigma complex during electrophilic substitution, the transition state involves the partial formation of the new carbon-electrophile bond and the partial breaking of the aromatic π-bond. In nucleophilic aromatic substitution, transition states lead to and from the Meisenheimer complex. Recent studies suggest that some nucleophilic aromatic substitution (SNAr) reactions, which were traditionally thought to be stepwise, may in fact proceed through a single, concerted transition state without a discrete intermediate. nih.gov

Kinetic and Thermodynamic Aspects of Substitution Reactions

The kinetics and thermodynamics of substitution reactions on the aromatic ring are heavily influenced by the nature of the substituents.

Kinetics : The rate of electrophilic aromatic substitution is affected by the electron-donating or electron-withdrawing nature of the groups already on the ring. Activating groups increase the reaction rate by stabilizing the carbocation intermediate, while deactivating groups slow it down. wikipedia.org For nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups is critical to stabilize the negatively charged Meisenheimer complex and thus increase the reaction rate. libretexts.orgyoutube.com The nature of the leaving group is also a key factor; in nucleophilic aromatic substitution, fluoride (B91410) is often a surprisingly good leaving group because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.comyoutube.com

To illustrate the kinetic principles of SNAr reactions, the following table presents data for the reaction of a similar compound, 1-fluoro-2,4-dinitrobenzene, with various nucleophiles.

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |

| Piperidine | Ethyl Acetate | 25 | Data for specific value not available in search results |

| Morpholine | Ethyl Acetate | 25 | Data for specific value not available in search results |

| Perhydroazepine | Ethyl Acetate | 25 | Data for specific value not available in search results |

This table is illustrative of kinetic studies on related fluorinated aromatic compounds; specific kinetic data for this compound was not found in the provided search results. Kinetic studies on the reaction between 1-fluoro-2,4-dinitrobenzene and various amines have been reported. semanticscholar.org

Aromatic System Reactivity

The reactivity of the benzene (B151609) ring in this compound is dictated by the electronic effects of its three substituents: two fluorine atoms, a methyl group, and a carboxylic acid group.

Electrophilic Aromatic Substitution Patterns on the Difluorobenzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The position of this substitution is directed by the existing substituents.

Directing Effects of Substituents :

Fluorine Atoms : Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic. wikipedia.org However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate when the attack occurs at these positions. wikipedia.org

Methyl Group (-CH₃) : The methyl group is an activating group that donates electron density through an inductive effect and hyperconjugation. It is an ortho-, para-director. wikipedia.org

Carboxylic Acid Group (-COOH) : The carboxylic acid group is a strong deactivating group due to its electron-withdrawing inductive and resonance effects. It is a meta-director. wikipedia.org

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| -COOH | C1 | Inductive/Resonance Withdrawal | Deactivating | Meta (to C3, C5) |

| -F | C2 | Inductive Withdrawal, Resonance Donation | Deactivating | Ortho, Para (to C3, C5) |

| -F | C4 | Inductive Withdrawal, Resonance Donation | Deactivating | Ortho (to C3, C5) |

| -CH₃ | C6 | Inductive Donation | Activating | Ortho, Para (to C3, C5) |

Considering the synergistic directing effects towards positions 3 and 5, and the deactivating nature of the ring, electrophilic substitution on this molecule would be difficult but would likely occur at the C3 or C5 position.

Nucleophilic Aromatic Substitution Activated by Fluorine Substituents

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially those with electron-withdrawing groups. libretexts.org

The fluorine atoms on the ring, being highly electronegative, activate the ring for nucleophilic attack. nih.gov They withdraw electron density, making the ring carbons more electrophilic and stabilizing the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.orgyoutube.com A nucleophile can attack a carbon atom bearing a fluorine atom, leading to the displacement of the fluoride ion.

In this compound, there are two potential sites for SNAr, at C2 and C4. The relative reactivity of these positions depends on the ability of the substituents to stabilize the negative charge in the Meisenheimer complex. The carboxylic acid group, particularly in its deprotonated carboxylate form, would provide some stabilization for an attack at C2. The methyl group at C6 would slightly destabilize the intermediate from an attack at C2 due to its electron-donating nature.

Carboxylic Acid Moiety Reactivity

The carboxylic acid group is a versatile functional group that undergoes a variety of reactions, primarily involving nucleophilic acyl substitution. libretexts.org

Conversion to Acid Chlorides : Carboxylic acids can be converted to more reactive acid chlorides using reagents like thionyl chloride (SOCl₂). libretexts.org This reaction proceeds via an acyl chlorosulfite intermediate, which has a better leaving group than the hydroxyl group of the carboxylic acid. libretexts.org

Esterification : The most common reaction is the formation of esters. Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). libretexts.org The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. libretexts.org

Reduction to Alcohols : Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more selectively, borane in tetrahydrofuran (BH₃/THF). libretexts.org Borane is often preferred as it reacts more rapidly with carboxylic acids than with other functional groups, allowing for selective reductions. libretexts.org

Amide Formation : While direct reaction with an amine is possible, it is often inefficient as it forms a stable ammonium carboxylate salt. More commonly, the carboxylic acid is first converted to a more reactive derivative like an acid chloride or ester, which then readily reacts with an amine to form an amide.

The primary reactions of the carboxylic acid group are summarized in the table below.

| Reaction | Reagent(s) | Product |

| Conversion to Acid Chloride | Thionyl Chloride (SOCl₂) | 2,4-Difluoro-6-methylbenzoyl chloride |

| Fischer Esterification | Alcohol (e.g., CH₃OH), H⁺ catalyst | Methyl 2,4-Difluoro-6-methylbenzoate |

| Reduction | 1. LiAlH₄ or BH₃/THF; 2. H₂O | (2,4-Difluoro-6-methylphenyl)methanol |

| Amide Formation (via Acid Chloride) | 1. SOCl₂; 2. Amine (e.g., NH₃) | 2,4-Difluoro-6-methylbenzamide |

Acyl Fluoride Formation and Amidation Mechanisms

The conversion of carboxylic acids to acyl fluorides is a common transformation that activates the carboxyl group for subsequent reactions, such as amidation. Generally, this is achieved using a variety of fluorinating agents. The subsequent amidation would then proceed via nucleophilic acyl substitution.

Acyl Fluoride Formation: The mechanism for the formation of 2,4-Difluoro-6-methylbenzoyl fluoride would likely involve the reaction of this compound with a deoxyfluorinating agent. Reagents such as cyanuric fluoride or sulfur-based reagents like DAST (diethylaminosulfur trifluoride) are often employed. The reaction typically proceeds through an intermediate where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a fluoride ion.

Amidation: Once the acyl fluoride is formed, it can readily react with a primary or secondary amine to form the corresponding amide. The mechanism is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl fluoride. This is followed by the elimination of the fluoride ion to yield the stable amide product. Due to the high reactivity of acyl fluorides, this reaction is generally efficient.

Esterification and Hydrolysis Reaction Dynamics

The esterification and hydrolysis of this compound are equilibrium processes influenced by steric and electronic factors.

Esterification: The esterification of this compound, for instance with an alcohol under acidic conditions (Fischer esterification), is expected to be challenging due to steric hindrance. The presence of the methyl group and a fluorine atom in the ortho positions (positions 2 and 6) sterically shields the carboxylic acid group, making it difficult for the alcohol to approach the carbonyl carbon. While the reaction would follow the standard acid-catalyzed mechanism involving protonation of the carbonyl oxygen to increase its electrophilicity, the reaction rates are anticipated to be low.

Hydrolysis: The hydrolysis of derivatives of this compound, such as its ester or acyl chloride, back to the parent carboxylic acid can occur under either acidic or basic conditions. The mechanism for acid-catalyzed hydrolysis is the reverse of Fischer esterification. Base-catalyzed hydrolysis (saponification) would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the leaving group (e.g., an alkoxide from an ester). The steric hindrance from the ortho substituents would also be expected to decrease the rate of hydrolysis compared to unhindered benzoic acid derivatives.

Methyl Group Reactivity

The methyl group attached to the aromatic ring of this compound can also undergo specific chemical transformations.

Radical Functionalization Pathways

The benzylic protons of the methyl group are susceptible to radical abstraction, which can lead to a variety of functionalized products. One notable example of this reactivity for a closely related compound, 2-fluoro-6-methylbenzoic acid, involves radical bromination as a key step in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor. In this synthesis, the methyl group undergoes radical bromination, which then allows for a subsequent nucleophilic substitution.

For this compound, a similar pathway is plausible. The reaction would be initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a bromine source like N-bromosuccinimide (NBS). This would generate a benzylic radical, which is stabilized by resonance with the aromatic ring. The benzylic radical would then react with bromine to form 2,4-difluoro-6-(bromomethyl)benzoic acid. This brominated intermediate could then be used in further synthetic steps.

Selective Oxidation of the Methyl Group

The methyl group of this compound can be selectively oxidized to an aldehyde or a carboxylic acid. The outcome of the oxidation depends on the choice of the oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, would likely oxidize the methyl group all the way to a carboxylic acid, yielding 2,4-difluorobenzene-1,6-dicarboxylic acid. The mechanism for this type of oxidation is complex but is thought to involve the formation of a benzylic radical as an initial step.

More controlled oxidation to the aldehyde, 2,4-difluoro-6-formylbenzoic acid, would require milder and more selective oxidizing agents. However, achieving this selectivity can be challenging, as aldehydes are themselves susceptible to further oxidation to carboxylic acids.

Iv. Research on Derivatives of 2,4 Difluoro 6 Methylbenzoic Acid and Their Specialized Applications

Derivatives as Building Blocks in Complex Organic Synthesis

The inherent reactivity of the carboxylic acid group, coupled with the electronic effects of the difluoro and methyl substituents on the aromatic ring, makes derivatives of 2,4-Difluoro-6-methylbenzoic acid powerful tools in the hands of synthetic organic chemists. These derivatives serve as key starting materials for the construction of intricate molecular architectures, including fluorinated heterocycles and polycyclic aromatic compounds.

Synthesis of Fluorinated Heterocycles

Fluorinated heterocyclic compounds are of significant interest due to their prevalence in a wide range of biologically active molecules. The derivatives of this compound can be elaborated into various heterocyclic systems. For instance, the related compound, 2,4-difluoro-3-hydroxybenzoic acid, is a crucial intermediate in the synthesis of novel quinolone antibacterial drugs like Garenoxacin. The synthetic pathway to this intermediate involves a series of transformations including methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis, starting from 3,4,5-trifluoronitrobenzene. ossila.com This highlights the utility of multi-substituted fluorinated benzoic acids in building complex heterocyclic frameworks. While direct examples starting from this compound are less commonly reported, the principles demonstrated with similar precursors are readily applicable. The strategic manipulation of the carboxylic acid and the activation of the aromatic ring allow for cyclization reactions to form heterocycles such as quinolones, which are a major class of antibiotics. mdpi.com

Construction of Polycyclic Aromatic Compounds

Polycyclic aromatic compounds (PACs) are another class of molecules where fluorinated building blocks are finding increasing use, particularly in materials science and as anticancer agents. google.com The synthesis of these complex, multi-ring systems often relies on the coupling of smaller aromatic units. While specific examples detailing the use of this compound in the direct construction of polycyclic aromatic hydrocarbons are not extensively documented in publicly available research, the general strategies for synthesizing such compounds often involve reactions like Suzuki or Negishi cross-coupling, where a functionalized benzoic acid derivative could serve as a key component. The presence of the fluorine atoms can influence the electronic properties and planarity of the resulting polycyclic system, which is crucial for applications in areas like organic electronics.

Exploration in Medicinal Chemistry Research

The quest for new therapeutic agents with improved efficacy and safety profiles is a major driver of research in medicinal chemistry. Fluorinated compounds have a well-established track record in this field, and derivatives of this compound are being explored for the development of novel pharmacological scaffolds and as precursors to advanced pharmaceutical intermediates.

Design and Synthesis of Novel Pharmacological Scaffolds (e.g., Enzyme Inhibitors, Receptor Modulators)

The substitution pattern of this compound provides a unique template for the design of molecules that can interact with biological targets such as enzymes and receptors. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions within a protein's active site, potentially leading to enhanced binding affinity and selectivity.

For example, the closely related compound, 2-Fluoro-6-methylbenzoic acid, is a key building block in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor with a reported potency of 340 nM. ossila.com It is also a crucial component of Avacopan, a C5a anaphylatoxin chemotactic receptor 1 (C5aR1) antagonist used for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis. ossila.com Furthermore, derivatives of similar fluorinated benzoic acids have been investigated as potent and selective PI3Kγ inhibitors. ossila.com These examples underscore the potential of the difluoro-methyl-benzoic acid motif in generating potent and selective modulators of protein function.

Research into derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid has demonstrated their potential as inhibitors of the fungus Cladosporium sphaerospermum, with some derivatives showing significant antifungal activity. nih.gov This suggests that fluorinated analogues could exhibit interesting and potentially enhanced biological activities.

| Related Compound | Pharmacological Target/Application | Reference |

| 2-Fluoro-6-methylbenzoic acid | Epidermal Growth Factor Receptor (EGFR) Inhibitor | ossila.com |

| 2-Fluoro-6-methylbenzoic acid | C5a anaphylatoxin chemotactic receptor 1 (C5aR1) antagonist (Avacopan) | ossila.com |

| Fluorinated Benzoic Acid Derivatives | PI3Kγ Inhibitors | ossila.com |

| 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives | Antifungal (against Cladosporium sphaerospermum) | nih.gov |

Precursors for Advanced Pharmaceutical Intermediates

Beyond their direct use in pharmacological scaffolds, derivatives of this compound serve as valuable precursors for more complex pharmaceutical intermediates. The ability to transform the carboxylic acid group into other functionalities, such as amides or esters, combined with the potential for further substitution on the aromatic ring, makes this compound a versatile starting material. rsc.org

For instance, 2,4-difluorobenzoic acid is a key intermediate in the synthesis of the antifungal agents fluconazole (B54011) and voriconazole. google.com The synthetic utility of fluorinated benzoic acids is further highlighted by the preparation of 2,4-difluoro-3,5-dichlorobenzoic acid, a key intermediate for quinolone-3-carboxylic acids, from 2,4-difluoro-3-chlorobenzoic acid. researchgate.net The presence of the fluorine atoms can enhance the metabolic stability of the final drug product by blocking sites of metabolism.

The general methods for the synthesis of amides from carboxylic acids or their corresponding acid chlorides are well-established and can be readily applied to this compound to generate a library of derivatives for further biological evaluation. rsc.org

Research in Agrochemical Development

The development of new pesticides and herbicides is crucial for ensuring global food security. Fluorinated compounds have made a significant impact in the agrochemical industry, often leading to products with improved potency and environmental profiles. While specific research detailing the use of this compound derivatives in agrochemical development is not widely published, the structural motifs present in this compound are relevant to this field.

For example, 2,4,6-trimethylbenzoic acid is a known starting material for the manufacture of some pesticides. google.com The introduction of fluorine atoms, as in this compound, could potentially modulate the biological activity and selectivity of such compounds. A patent for the preparation of 2,4,6-trifluorobenzoic acid notes its importance as a raw material for preparing photosensitizers, medicines, and pesticides, finding applications in both the pharmaceutical and agrochemical industries. google.com This suggests a plausible role for difluoro- and trifluoro- aALOGUES in this sector. Furthermore, a patent for the synthesis of 2,4-difluorobenzylamines mentions their importance as intermediates in the fields of medicine and agrochemicals. google.com

The exploration of this compound and its derivatives in the search for new agrochemicals remains an area with potential for future research and discovery.

Application in Advanced Materials Research

The unique electronic properties and intermolecular interaction potential of fluorinated benzoic acids make them attractive building blocks for advanced functional materials. Their derivatives are being explored as precursors for high-performance polymers and as components in liquid crystal technologies.

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. Benzoic acid derivatives can, in principle, be used to create aromatic polymers like polyesters or polyamides. The incorporation of a this compound moiety into a polymer backbone could yield materials with tailored properties. The fluorine atoms can enhance inter-chain interactions and improve the thermal and oxidative stability of the resulting polymer, while the methyl group can influence solubility and processing characteristics.

While specific research detailing the polymerization of this compound itself is not extensively documented in the surveyed literature, the potential is evident from its classification as a material science building block. bldpharm.com The general synthetic route would involve a polycondensation reaction, where the carboxylic acid group reacts with a suitable co-monomer (e.g., a diol or diamine) to form the repeating ester or amide linkages of the polymer chain. The resulting fluorinated aromatic polymers could find applications as dielectric materials, high-performance films, or advanced composites.

Liquid crystals (LCs) are a state of matter with properties between those of a conventional liquid and a solid crystal, making them essential for display technologies. The molecular structure of the constituent compounds is paramount for achieving desired LC phases. Benzoic acid derivatives are a well-established class of molecules for creating hydrogen-bonded liquid crystals (HBLCs). researchgate.netrhhz.net

In these systems, two benzoic acid molecules typically form a stable, more elongated (rod-like) dimer via hydrogen bonds between their carboxylic acid groups. This dimerization is a key factor in promoting the formation of liquid crystalline phases (mesophases). The incorporation of fluorine atoms into the benzoic acid structure, as in this compound, can significantly influence the properties of the resulting liquid crystal. rhhz.net

Key influences of the difluoro-methyl substitution pattern include:

Dipole Moment: The highly electronegative fluorine atoms introduce strong dipole moments, which can affect the dielectric anisotropy and switching behavior of the LC material—critical parameters for display applications. rhhz.net

Molecular Packing: The size and position of the fluorine and methyl substituents influence how the molecules pack together, which can determine the type of mesophase formed (e.g., nematic, smectic) and its temperature range.

Stability: Fluorination often leads to materials with higher chemical and thermal stability.

Research on fluorinated tolanecarboxylic acids has shown that these benzoic acid derivatives can form dimer-type mesogens that exhibit nematic LC phases and photoluminescent properties, opening possibilities for their use in advanced optical and electronic devices.

V. Computational and Theoretical Chemistry Studies of 2,4 Difluoro 6 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, free from solvent or crystal packing effects. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for predicting molecular geometries, vibrational frequencies, and electronic properties. arxiv.org For substituted benzoic acids, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), can accurately model the effects of substituents on the benzene (B151609) ring and the carboxylic acid group. nih.govresearchgate.net

In the case of 2,4-Difluoro-6-methylbenzoic acid, DFT would be used to find the minimum energy structure (optimized geometry). This involves calculating the forces on each atom and adjusting their positions until the net force is zero. The resulting geometry reveals key structural parameters. The presence of ortho substituents (fluorine and methyl groups) is known to induce steric hindrance, which forces the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.org This "ortho effect" is a critical feature of the molecule's structure. researchgate.netwikipedia.org DFT calculations for analogous compounds like 2,6-difluorobenzoic acid show a significant dihedral angle between the plane of the aromatic ring and the carboxylate group, a feature expected in this compound as well. researchgate.net

Below is a table of predicted geometric parameters for this compound, based on DFT calculations performed on structurally similar molecules such as 2,6-difluorobenzoic acid and 4-nitro-2-(trifluoromethyl)benzoic acid. researchgate.netmdpi.comresearchgate.net

| Parameter | Description | Predicted Value |

|---|---|---|

| C=O Bond Length | The length of the carbonyl double bond in the carboxylic acid group. | ~1.22 Å |

| C-O Bond Length | The length of the carbon-hydroxyl single bond in the carboxylic acid group. | ~1.31 Å |

| C-C(aromatic) Bond Length | Average length of the carbon-carbon bonds within the benzene ring. | ~1.39 Å |

| C(ring)-C(acid) Bond Length | The length of the bond connecting the carboxylic carbon to the benzene ring. | ~1.51 Å |

| C-F Bond Length | The length of the carbon-fluorine bonds. | ~1.35 Å |

| O=C-O Angle | The bond angle within the carboxylic acid group. | ~122° |

| C(ring)-C(ring)-C(acid) Angle | The angle formed by the ring carbons and the carboxylic carbon. | ~120° |

| Ring-COOH Dihedral Angle | The twist angle between the plane of the benzene ring and the carboxylic acid group. | 30° - 50° |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that can extend over the entire molecule. A key application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. dergipark.org.tr For aromatic carboxylic acids, the HOMO is typically a π-orbital distributed over the benzene ring, while the LUMO is often a π* anti-bonding orbital. vjst.vn Substituents significantly influence the energies of these orbitals. Electron-withdrawing groups like fluorine tend to lower both HOMO and LUMO energies, while electron-donating groups like methyl raise them.

Quantum chemical calculations can provide precise energy values for these frontier orbitals. nih.gov The table below presents typical calculated values for substituted benzoic acids, which serve as an estimate for this compound. dergipark.org.tr

| Parameter | Description | Estimated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -9.5 to -10.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to -1.5 |

| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | ~8.9 to 9.6 |

Conformational Analysis and Stereochemical Studies

The three-dimensional shape of a molecule is critical to its function and interactions. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds.

For this compound, the most significant conformational flexibility arises from the rotation of the carboxylic acid group around the single bond connecting it to the benzene ring. The presence of substituents at both ortho positions (2-fluoro and 6-methyl) creates significant steric hindrance, which in turn creates a substantial energy barrier to this rotation. mdpi.com

Computational studies on similar ortho-substituted benzoic acids, such as 2,6-difluorobenzoic acid, reveal the existence of distinct conformers. mdpi.comuc.pt The primary conformers are defined by the orientation of the carboxylic acid's hydroxyl group, which can be cis or trans with respect to the carbonyl C=O bond. In most benzoic acids, the cis conformer, which allows for the formation of a planar, hydrogen-bonded dimer in the solid state, is significantly more stable. mdpi.com The trans conformer is typically higher in energy. uc.pt

For this compound, the key conformers would involve the rotation of the -COOH group relative to the substituted ring. Due to the steric clash between the carboxylic acid's hydroxyl group and the ortho-methyl and ortho-fluoro substituents, the molecule is expected to adopt a non-planar conformation where the -COOH group is twisted out of the ring's plane. mdpi.comresearchgate.net The energy barrier for rotation around the C(ring)–COOH bond in di-ortho-substituted benzoic acids can be quite high, often in the range of 20-50 kJ/mol, depending on the size of the substituents. mdpi.comuc.pt

| Conformer Type | Key Dihedral Angle (Cortho-C-C=O) | Predicted Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Non-planar (Twisted) | ~30-50° or ~130-150° | 0 (Most Stable) | The carboxylic acid group is twisted out of the plane of the benzene ring to minimize steric repulsion with the ortho-fluoro and ortho-methyl groups. This is the expected ground state. |

| Planar (Transition State) | 0° or 180° | > 20 | A high-energy transition state where the carboxylic acid group is coplanar with the ring, leading to maximum steric clash with the ortho substituents. This represents the barrier to rotation. |

Atropisomerism is a special type of stereoisomerism that occurs when rotation around a single bond is sufficiently hindered, allowing for the isolation of different rotational isomers (rotamers). wikipedia.org This phenomenon gives rise to axial chirality, where the molecule is chiral despite lacking a traditional stereocenter. youtube.com A classic condition for atropisomerism in biaryl systems is the presence of bulky substituents in all four ortho positions. youtube.com However, it can also occur in systems like substituted benzoic acids if the ortho substituents are large enough to create a high barrier to rotation. nih.gov

In this compound, the chiral axis is the C(ring)–C(acid) bond. The molecule has two different substituents at the ortho positions (a fluorine atom and a methyl group). Because these groups are different, the molecule lacks a plane of symmetry when the carboxylic acid group is twisted out of the ring's plane, making it chiral. If the energy barrier to rotation around the C–C bond is high enough (typically > 93 kJ/mol or 22 kcal/mol at room temperature), the enantiomeric conformers can be resolved and isolated. wikipedia.org This would classify this compound as possessing stable atropisomers. The steric bulk of a methyl group combined with the electronic repulsion from the fluorine atom could potentially create such a high barrier.

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules of this compound arrange themselves into a regular, repeating three-dimensional lattice. The specific arrangement, or crystal packing, is dictated by a balance of intermolecular interactions.

The most dominant interaction in the crystal structure of nearly all benzoic acids is the formation of a centrosymmetric dimer via strong O–H···O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.neted.ac.uk This creates a highly stable eight-membered ring motif. researchgate.net

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. crystalexplorer.netresearchgate.net The Hirshfeld surface is mapped with functions like dnorm, which highlights regions of close intermolecular contact. Fingerprint plots derived from this surface provide a quantitative summary of the different types of interactions. eurjchem.comresearchgate.net For a molecule like this compound, this analysis would likely show dominant O···H contacts (from hydrogen bonds), significant H···H and C···H contacts (representing van der Waals forces), and notable H···F and C···F contacts. eurjchem.com

| Interaction Type | Description | Typical Contribution to Hirshfeld Surface |

|---|---|---|

| O···H / H···O | Strong hydrogen bonds forming the carboxylic acid dimer. Appears as distinct sharp spikes in the 2D fingerprint plot. | 15 - 25% |

| H···H | Represents the multitude of van der Waals contacts between hydrogen atoms on the molecular periphery. | ~30 - 40% |

| C···H / H···C | Weak C-H···π interactions or general van der Waals contacts. | ~10 - 15% |

| F···H / H···F | Weak hydrogen bonds involving the fluorine atoms. | 5 - 15% |

| C···C | Indicative of π-π stacking interactions between aromatic rings. | < 5% |

| F···C / C···F | Dipolar interactions involving the fluorine substituents. | < 5% |

Hydrogen Bonding Networks in the Solid State

In the solid state, carboxylic acids like this compound typically form strong intermolecular hydrogen bonds. The most common motif is the formation of a centrosymmetric dimer, where the carboxyl groups of two molecules are linked by a pair of O—H⋯O hydrogen bonds. This creates a characteristic R²₂(8) ring pattern in graph-set analysis.

While a specific crystal structure for this compound is not available in the retrieved literature, the crystal structure of the closely related 2,4,6-trifluorobenzoic acid reveals such a dimeric unit. nih.gov In this analogue, the two molecules are connected by intermolecular hydrogen bonds, forming a centrosymmetric dimer. nih.gov This fundamental interaction is a primary determinant of the crystal packing in many benzoic acid derivatives. The strength and geometry of these hydrogen bonds are influenced by the electronic effects of the substituents on the aromatic ring.

Weak Interactions (e.g., F···O contacts, π-stacking)

Beyond the dominant hydrogen bonding, weaker intermolecular interactions play a crucial role in defining the three-dimensional architecture of the crystal lattice. For fluorinated benzoic acids, these include contacts involving fluorine atoms and π-stacking interactions between aromatic rings.

These types of weak interactions, including halogen···oxygen contacts and π–π stacking, are also observed to dominate the crystal packing of other substituted benzoates, such as methyl 4-bromo-3,5-dimethoxybenzoate. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. acs.org These models rely on the calculation of molecular descriptors that numerically represent the structural and electronic features of a molecule.

Computational Descriptors for Property Prediction

A wide array of computational descriptors can be calculated to build QSAR/QSPR models for substituted benzoic acids. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic effects of substituents. Examples include Hammett and Taft substituent constants, atomic charges, and energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.org Molecular electrostatic potential and the valence natural atomic orbitals have been used to predict the acidity of substituted benzoic acids. mdpi.com

Steric/Geometrical Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and van der Waals atomic radii. acs.org

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe its connectivity.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed description of the electronic structure. sigmaaldrich.com Density Functional Theory (DFT) is a common method for computing these descriptors. scielo.org.za

The table below provides examples of descriptor types that could be calculated for this compound to predict its properties.

| Descriptor Class | Specific Descriptors | Predicted Property |

| Electronic | Hammett Constants, Atomic Charges, HOMO/LUMO Energies, Dipole Moment | Acidity (pKa), Reactivity |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Solubility, Boiling Point |

| Topological | Connectivity Indices, Shape Indices | Various Physicochemical Properties |

| Quantum-Chemical | Fukui Functions, Electron Density | Reactivity, Site of Metabolism |

This table is illustrative and based on general QSAR/QSPR principles for substituted benzoic acids.

Predicting Reactivity and Synthetic Feasibility

Computational methods are invaluable for predicting the reactivity of molecules like this compound and assessing the feasibility of synthetic routes.

Reactivity Prediction: The reactivity of substituted benzoic acids can be rationalized using concepts from computational chemistry. Frontier Molecular Orbital (FMO) theory, for instance, uses the energies and shapes of the HOMO and LUMO to predict how a molecule will react. The electrophilic and nucleophilic character of different sites within the molecule can be assessed using Fukui functions, which indicate the change in electron density upon the addition or removal of an electron. scielo.org.za For example, the local reactivity of benzoic acid derivatives towards radical attack has been studied using the radical Fukui function. scielo.org.za

Computational studies on substituted benzoic acids have shown that the gas phase acidity can be accurately predicted using methods like DFT (B3LYP). mdpi.com The electronic effects of the fluorine and methyl substituents in this compound will significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic or nucleophilic attack. The fluorine atoms act as electron-withdrawing groups through their inductive effect, while the methyl group is electron-donating.

Synthetic Feasibility: Theoretical calculations can be used to model reaction pathways and determine the activation energies of potential synthetic steps. acs.org This allows for the in silico screening of different reagents and reaction conditions to identify the most promising routes. For example, computational studies have been used to understand the meta-C–H olefination of benzoic acids by evaluating the energetics of different transition states. nih.gov By calculating the free energy profiles of reaction mechanisms, chemists can predict the likely products and identify potential side reactions, thus guiding experimental work. acs.org

Vi. Spectroscopic and Structural Elucidation in Academic Research on 2,4 Difluoro 6 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would identify all the unique proton environments in the 2,4-Difluoro-6-methylbenzoic acid molecule. The spectrum would be expected to show distinct signals for the aromatic proton, the methyl (CH₃) protons, and the carboxylic acid (COOH) proton. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the electronic environment of the protons. The integration of each signal would correspond to the number of protons it represents (e.g., 1H for the aromatic proton, 3H for the methyl group). Furthermore, spin-spin coupling patterns (e.g., doublets, triplets) would reveal the proximity of neighboring protons, providing crucial connectivity information.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

To map the carbon framework, ¹³C NMR spectroscopy would be utilized. A proton-decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carboxyl carbon. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment. For instance, the carbonyl carbon of the carboxylic acid would appear significantly downfield (at a higher ppm value) compared to the aromatic and methyl carbons. This technique is invaluable for confirming the total number of distinct carbon atoms and characterizing their chemical nature.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be an essential tool. This technique is highly sensitive and provides unambiguous signals for each fluorine atom. The spectrum for this compound would be expected to show two distinct signals, one for the fluorine at the C2 position and another for the fluorine at the C4 position, due to their different chemical environments. The chemical shifts and, importantly, the coupling constants (J-values) between the fluorine atoms and with nearby protons (H-F coupling) and carbons (C-F coupling) would provide definitive proof of their specific locations on the benzene (B151609) ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR experiments are powerful methods for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning a proton signal to its attached carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its chemical formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of this compound with a very high degree of accuracy (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of the molecular formula (C₈H₆F₂O₂). By comparing the experimentally measured exact mass to the calculated mass for the proposed formula, researchers can confirm the elemental composition of the molecule, providing a final layer of structural verification.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly using electron ionization (EI), is a cornerstone technique for confirming the structure of organic molecules by analyzing their fragmentation patterns. For this compound, the mass spectrum would exhibit a distinct molecular ion peak (M⁺•) corresponding to its molecular weight. The subsequent fragmentation is governed by the molecule's functional groups and the relative stability of the resulting ions.

The fragmentation of aromatic carboxylic acids is well-characterized. nist.govdocbrown.info The most prominent fragmentation pathways for this compound are expected to involve the carboxylic acid moiety. Initial cleavage can lead to the loss of a hydroxyl radical (•OH) to form a stable acylium ion, or the loss of the entire carboxyl group as a radical (•COOH). docbrown.info The resulting difluoro-methylphenyl cation can undergo further fragmentation. The base peak in the spectrum is often the acylium ion due to its stability. docbrown.infopharmacy180.com

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for this compound

| Fragment Description | Neutral Loss | Predicted m/z |

| Molecular Ion | - | 172.03 |

| Loss of Hydroxyl Radical | •OH | 155.03 |

| Loss of Water (less common) | H₂O | 154.02 |

| Loss of Carboxyl Radical | •COOH | 127.04 |

| Loss of CO from [M-OH]⁺ | CO | 127.04 |

Note: m/z values are calculated for the most abundant isotopes.

Electrospray Ionization (ESI) Mass Spectrometry in Mechanistic Studies

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique that is particularly valuable for analyzing molecules in solution, making it ideal for mechanistic studies of chemical reactions. nih.gov Unlike EI, ESI-MS typically imparts minimal energy to the molecule, resulting in little to no fragmentation. nih.gov

In studies involving this compound, ESI-MS would be employed primarily to monitor the progress of a reaction by identifying reactants, intermediates, and products directly from the reaction mixture. In negative ion mode, carboxylic acids readily lose a proton to form a prominent [M-H]⁻ ion, which is easily detected. nih.govnih.gov This allows for sensitive and specific quantification of the acid.

The technique can also identify non-covalent complexes and adducts. For instance, in the presence of sodium salts, adduct ions such as [M+Na]⁺ or even [M – H + 2Na]⁺ may be observed, which can further aid in the identification of carboxylic acid functional groups in complex mixtures. acs.org This capability is crucial for understanding reaction kinetics and pathways without the need for isolating each component.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. thermofisher.com The FT-IR spectrum of this compound would be dominated by characteristic absorption bands from the carboxylic acid, the aromatic ring, and the carbon-fluorine bonds.

The most recognizable feature would be the very broad absorption band of the O-H stretch of the carboxylic acid dimer, typically found between 2500 and 3300 cm⁻¹. instanano.comlibretexts.org The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band around 1680-1710 cm⁻¹. ieeesem.com The presence of strong absorption bands in the 1100-1300 cm⁻¹ region is characteristic of the C-F stretching vibrations. ucl.ac.uk Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while C-H stretching from the aromatic ring and the methyl group are expected just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. libretexts.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | Aryl C-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Methyl C-H | 2850 - 2960 | Medium |

| C=O Stretch | Carbonyl | 1680 - 1710 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1300 | Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is complementary to FT-IR and provides valuable insights into molecular vibrations. ias.ac.in While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong signals in a Raman spectrum. bohrium.com

For this compound, the Raman spectrum would clearly show the aromatic C=C ring stretching vibrations, which are typically strong in aromatic compounds. researchgate.net The symmetric C-F stretching modes would also be Raman active. The C=O stretch is observable in both IR and Raman, but often with differing intensity. Raman spectroscopy is particularly useful for studying these molecules in aqueous solutions, where the broad O-H absorption of water can obscure large regions of the FT-IR spectrum. ias.ac.in

Table 3: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| C-H Stretch (Aromatic) | Aryl C-H | 3050 - 3100 |

| C=O Stretch | Carbonyl | 1670 - 1700 |

| C=C Stretch | Aromatic Ring | 1580 - 1620 |

| Ring Breathing Mode | Aromatic Ring | ~1000 |

| C-F Stretch | Aryl Fluoride | 1100 - 1300 |

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and torsional angles. niscpr.res.iniaea.org If a suitable single crystal of this compound were grown, this technique would confirm the substitution pattern on the benzene ring and the conformation of the carboxylic acid group relative to the ring.

A key structural feature that would be elucidated is the intermolecular hydrogen bonding. Benzoic acid and its derivatives are known to form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. iaea.org X-ray diffraction would provide the exact distances and angles of these hydrogen bonds, which govern the crystal packing and influence the physical properties of the compound. researchgate.net The analysis yields a complete picture of the unit cell and the arrangement of molecules within the crystal lattice. niscpr.res.in

Table 4: Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry elements within the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths | Precise interatomic distances (e.g., C=O, C-F) |

| Bond Angles | Angles between bonded atoms (e.g., O-C-O) |

| Hydrogen Bond Geometry | Distances and angles of intermolecular O-H···O bonds |

| Molecular Conformation | Torsion angles, planarity of the ring |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed structural parameters, including bond lengths, bond angles, and dihedral angles for this compound, are crucial for a comprehensive understanding of its molecular geometry and conformational preferences. However, a thorough search of academic literature and structural databases did not yield specific experimental crystallographic data or published computational studies for this particular compound.

While precise, experimentally determined or high-level computationally calculated values for this compound are not available in the reviewed literature, general principles of structural chemistry and findings for analogous compounds can provide valuable insights into its expected molecular structure.

Expected Bond Lengths and Angles:

The bond lengths within the benzene ring are anticipated to be in the typical range for aromatic systems, though they may be slightly perturbed by the electron-withdrawing fluorine atoms and the electron-donating methyl group. The carbon-carbon bonds of the phenyl ring are expected to be intermediate between single and double bonds, approximately 1.39 Å. The C-F bonds will be short and strong, characteristic of aryl fluorides. The bond lengths within the carboxylic acid group (C-C, C=O, and C-O) are expected to be consistent with those observed in other benzoic acid derivatives. For instance, in benzoic acid itself, the C=O double bond is around 1.210 Å, and the C-O single bond is approximately 1.350 Å.

The bond angles within the benzene ring are expected to be close to the ideal 120° for sp² hybridized carbons, but distortions are likely due to the steric and electronic effects of the substituents. The presence of three substituents on the ring will likely cause some deviation from perfect hexagonal symmetry.

Expected Dihedral Angles and Conformational Analysis:

A key structural feature of ortho-substituted benzoic acids is the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. Steric hindrance between the ortho-substituents (in this case, a fluorine atom and a methyl group) and the carboxylic acid group is expected to force the carboxyl group to rotate out of the plane of the aromatic ring.